

# Initial toxicological profile of (S)-beflubutamid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-beflubutamid

Cat. No.: B1532945

[Get Quote](#)

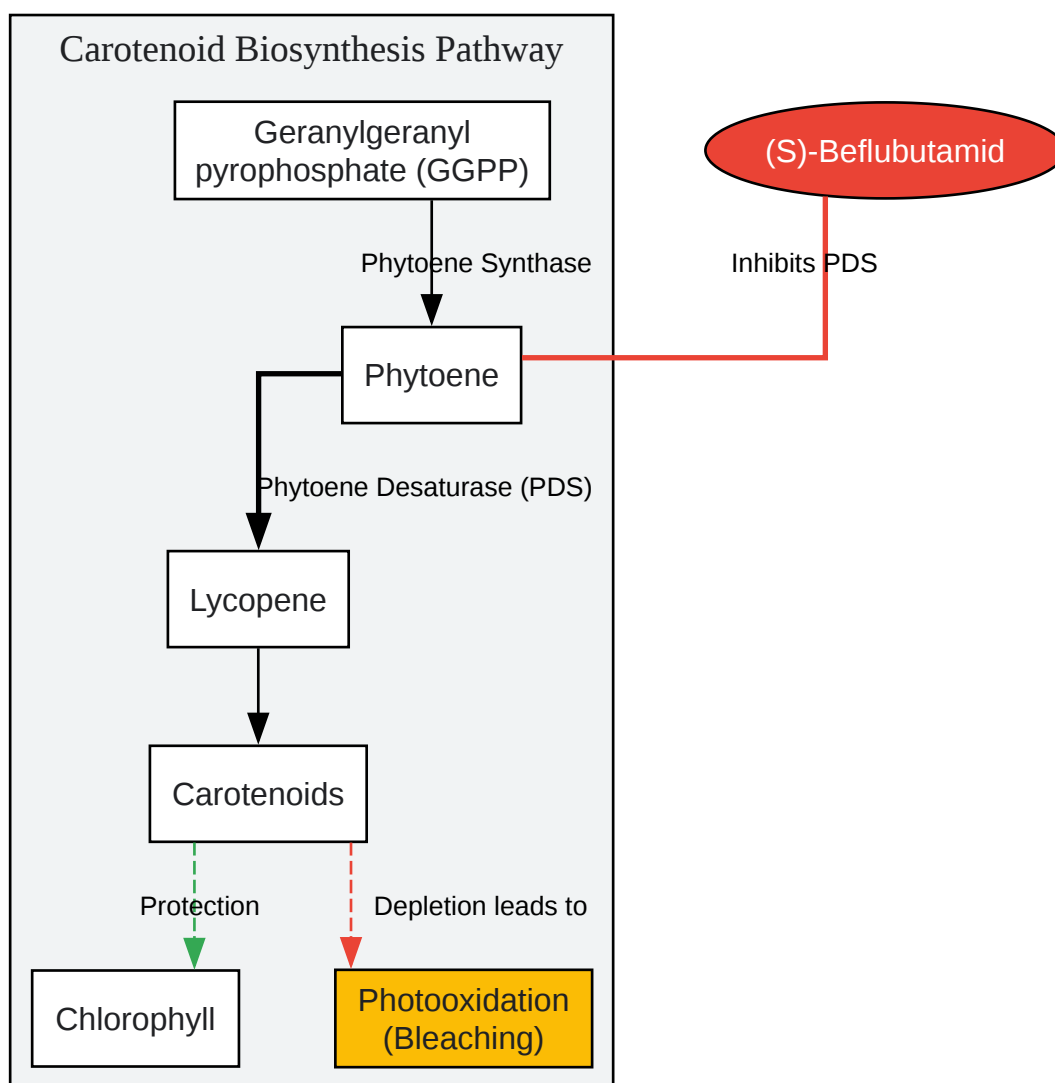
An In-depth Technical Guide on the Initial Toxicological Profile of **(S)-beflubutamid**

## Introduction

**(S)-beflubutamid**, also known as beflubutamid-M, is the S-enantiomer of the chiral herbicide beflubutamid.[1] Beflubutamid is a selective, post-emergence phenoxy herbicide used to control broad-leaved weeds in cereal crops like wheat, barley, rye, and triticale.[2][3][4] The herbicidal activity is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is considered inactive.[1][5] This document provides a comprehensive overview of the initial toxicological profile of **(S)-beflubutamid**, drawing from available regulatory assessments and scientific studies. It is intended for researchers, scientists, and professionals involved in drug and pesticide development.

## Mechanism of Action

Beflubutamid's mode of action is the inhibition of carotenoid biosynthesis.[2][5] Specifically, it targets and inhibits the plant enzyme phytoene desaturase (PDS).[3][4] PDS is crucial for the synthesis of carotenoids. Its inhibition leads to an accumulation of phytoene and a depletion of protective carotenoids, which results in the photooxidation of chlorophyll and subsequent bleaching or chlorosis of the plant tissues, ultimately causing weed death.[3][5]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **(S)-beflubutamid** via inhibition of Phytoene Desaturase (PDS).

## Toxicological Profile

The toxicological data for beflubutamid is primarily based on studies conducted with the racemic mixture. However, given that the (S)-enantiomer is the biologically active component, these data are considered relevant for assessing its toxicological profile.

## Acute Toxicity

Beflubutamid exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in animal studies.<sup>[1]</sup>

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	> 5,000 mg/kg	<sup>[6]</sup>
Acute Dermal LD50	Rat	> 2,000 mg/kg	<sup>[6]</sup>
Acute Inhalation LC50 (4h)	Rat	> 5 mg/L	<sup>[6]</sup>

## Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the potential for toxicity from repeated exposure to beflubutamid. A key finding in a two-year feeding study in rats was an increase in thyroid follicular tumors in male rats at the highest dose level (3200 ppm).<sup>[7]</sup>

However, after review, this was considered more likely a spontaneous event rather than a treatment-related effect and, therefore, not relevant for human cancer risk assessment.<sup>[7]</sup> The well-established "phenobarbitone-type mechanism" for thyroid tumor induction in rodents was deemed unlikely to be caused by beflubutamid.<sup>[7]</sup>

Study	Species	NOAEL	Key Findings	Reference
2-Year Chronic/Carcinogenicity	Rat	Not explicitly stated	Increased thyroid follicular adenomas in high-dose males, considered spontaneous.	<sup>[7]</sup>
1-Year Chronic	Dog	12 mg/kg/day	This was the lowest overall NOAEL identified in chronic studies.	<sup>[8]</sup>

## Genotoxicity

Beflubutamid has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.<sup>[7]</sup>

Test Type	Result	Reference
In vitro Ames test	Negative	<sup>[6]</sup>
Overall Assessment	Weight of evidence does not support classification as a germ cell mutagen.	<sup>[6]</sup>

## Reproductive and Developmental Toxicity

There are conflicting reports regarding the reproductive and developmental toxicity of beflubutamid. Some sources indicate concerns about its potential as a reproductive or developmental toxicant.<sup>[1][2]</sup> Conversely, a safety data sheet for a beflubutamid-containing product states that based on animal experiments, there is no evidence of adverse effects on sexual function, fertility, or development.<sup>[6]</sup> This area warrants further investigation to resolve the discrepancy.

## Acceptable Exposure Levels

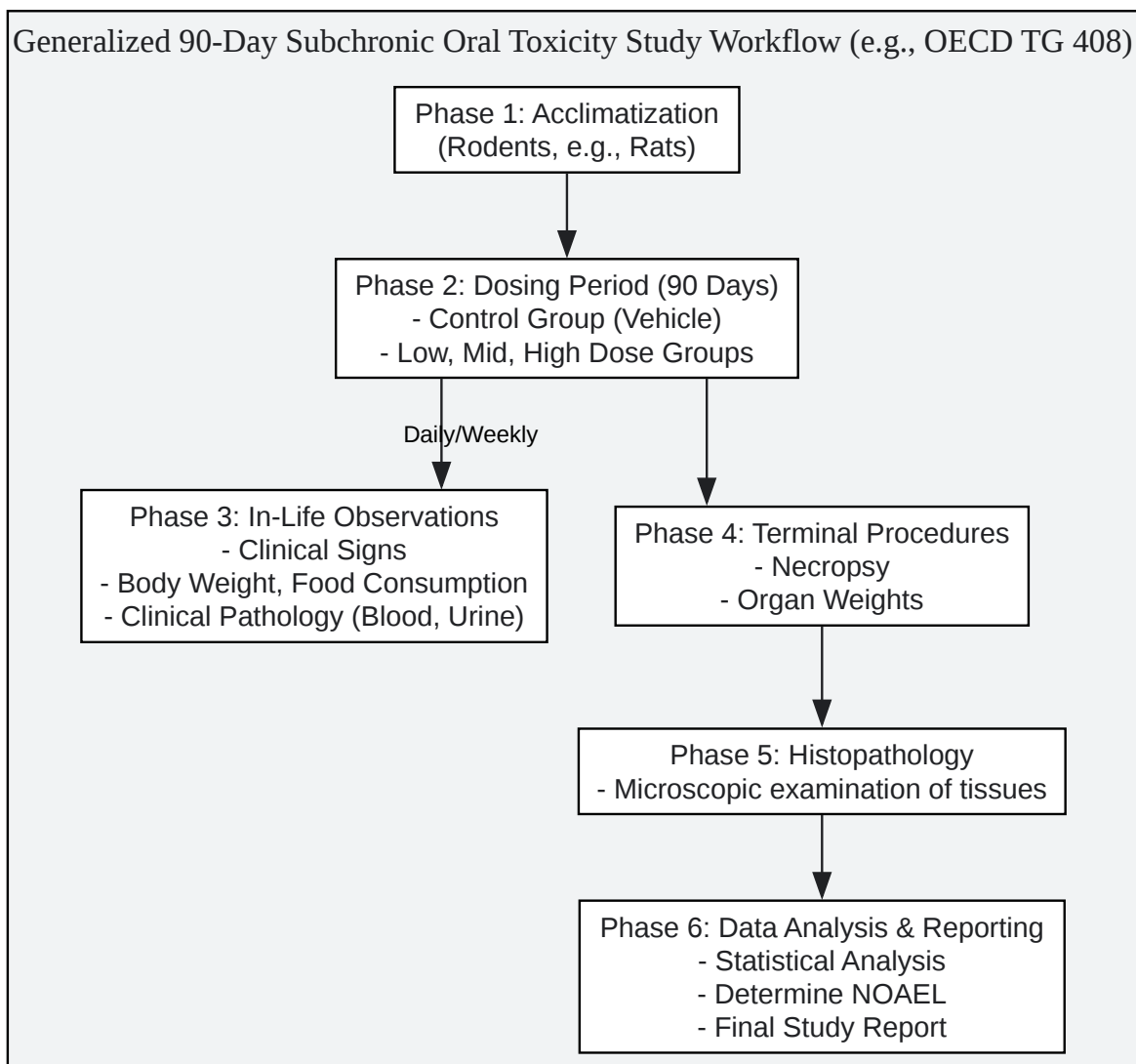
Regulatory bodies have established acceptable daily intake (ADI) and acceptable operator exposure level (AOEL) for beflubutamid.

Value	Level	Reference
ADI	0.02 mg/kg bw/day	<sup>[9]</sup>
AOEL	0.3 mg/kg bw/day	<sup>[9]</sup>

## Experimental Protocols

Detailed experimental protocols for the toxicological studies on **(S)-beflubutamid** are proprietary and not fully available in the public domain. However, these studies are conducted following internationally recognized guidelines, such as those from the Organisation for

Economic Co-operation and Development (OECD). Below is a generalized workflow for a typical subchronic oral toxicity study.

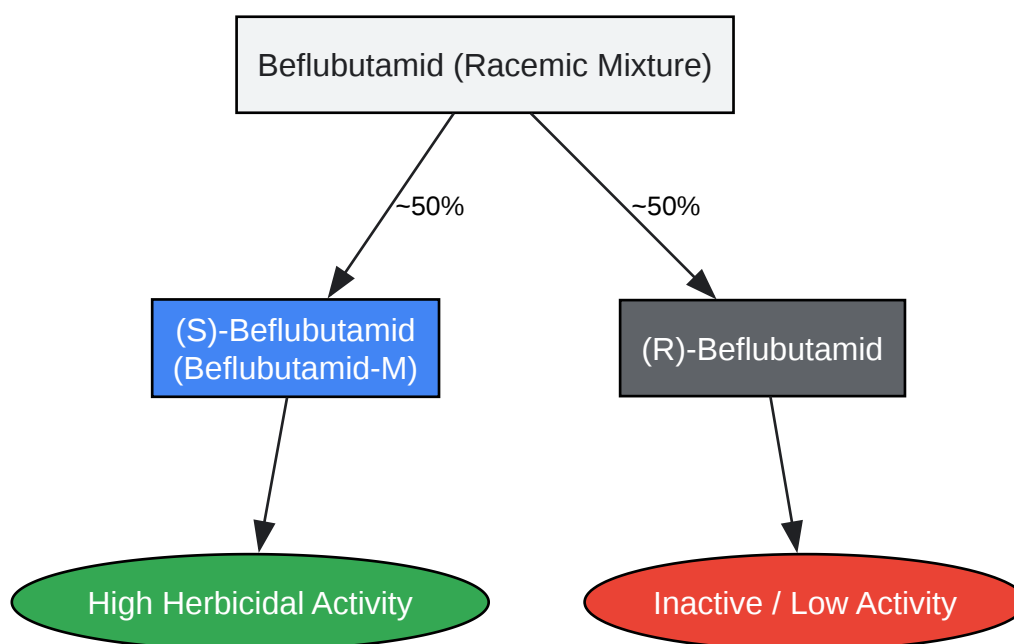


[Click to download full resolution via product page](#)

Caption: Generalized workflow for a 90-day subchronic oral toxicity study.

## Stereoisomer Activity

Beflubutamid is a chiral compound, and its herbicidal efficacy is stereospecific. The (S)-enantiomer is the active component, while the (R)-enantiomer is largely inactive. Studies have shown that **(S)-beflubutamid** is at least 1000 times more herbicidally active than (R)-beflubutamid.[5][10] This highlights the potential environmental benefits of using the enantiopure (S)-formulation, as it could reduce the overall chemical load on the environment.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Beflubutamid-M (Ref: F4050) [sitem.herts.ac.uk]
- 2. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]
- 3. bvl.bund.de [bvl.bund.de]
- 4. Beflubutamid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]

- 6. [ag.fmc.com](https://ag.fmc.com) [[ag.fmc.com](https://ag.fmc.com)]
- 7. [bvl.bund.de](https://bvl.bund.de) [[bvl.bund.de](https://bvl.bund.de)]
- 8. Toxicological properties of metaflumizone - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Bflubutamid | C18H17F4NO2 | CID 6451159 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 10. The chiral herbicide bflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Initial toxicological profile of (S)-bflubutamid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1532945#initial-toxicological-profile-of-s-bflubutamid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)